molecular formula C16H15N3O B3031847 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol CAS No. 76674-04-9

1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol

Cat. No.: B3031847
CAS No.: 76674-04-9
M. Wt: 265.31 g/mol
InChI Key: JNVGRNNYXIUXCH-UHFFFAOYSA-N
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Description

1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol is an organic compound with the molecular formula C16H15N3O. It is characterized by the presence of a triazole ring attached to an ethanol moiety, which is further substituted with two phenyl groups.

Scientific Research Applications

1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. The compound’s interaction with this enzyme can have significant effects on cellular processes, particularly in the context of diseases like cancer .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds with different targets . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to the inhibition of the enzyme, thereby affecting the synthesis of estrogens .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . This can have downstream effects on various cellular processes, including cell proliferation and differentiation. In the context of cancer, this can lead to the inhibition of cancer cell growth .

Pharmacokinetics

This includes its absorption and distribution within the body, as well as its interaction with its target, the aromatase enzyme .

Result of Action

The primary result of the compound’s action is the inhibition of the aromatase enzyme, leading to a decrease in estrogen synthesis . This can have significant effects on cellular processes, particularly in cancer cells. For instance, the compound has shown promising cytotoxic activity against certain cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol typically involves the reaction of 1,1-diphenyl-2-bromoethanol with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

1,1-diphenyl-2-bromoethanol+1H-1,2,4-triazoleK2CO3,DMFThis compound\text{1,1-diphenyl-2-bromoethanol} + \text{1H-1,2,4-triazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 1,1-diphenyl-2-bromoethanol+1H-1,2,4-triazoleK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethane
  • 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol derivatives

Uniqueness

This compound is unique due to the presence of both the triazole ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields .

Properties

IUPAC Name

1,1-diphenyl-2-(1,2,4-triazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(11-19-13-17-12-18-19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVGRNNYXIUXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC=N2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227474
Record name 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76674-04-9
Record name 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2,4-Triazole (0.03 mol, 2.07 g) was added portionwise to a suspension of sodium hydride (0.03 mol, 0.72 g) in DMF (30 ml) and the solution stirred until effervescence ceased. 1,1-Diphenyl-2-chloro-ethan-1-ol (0.015 mol, 2.94 g) in dimethylformamide (DMF; 10 ml) was added dropwise and the solution warmed at 100° for six hours. The reaction mixture was poured into water and a white solid crystallised out. This was filtered off, washed with water, dried, and recrystallised from ethanol to give the title compound as a white crystalline solid, m.p. 128°-129°.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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